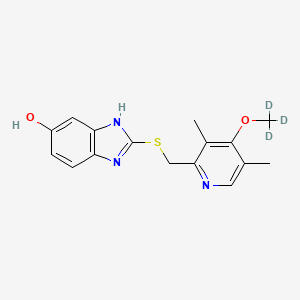

5-O-Desmethyl Omeprazole-d3 Sulfide

Description

Diverse Applications of Deuterium (B1214612) in Drug Metabolism and Disposition Studies

Deuterium (²H), a stable isotope of hydrogen, has become particularly valuable in drug metabolism studies for several reasons. esschemco.com Its use offers a subtle yet powerful modification to a drug molecule.

One of the primary applications of deuterium labeling is in pharmacokinetic studies. By administering a "heavy" deuterated version of a drug along with the non-deuterated "light" version, researchers can use mass spectrometry to simultaneously track both the parent drug and its metabolites. This "isotope dilution" technique allows for highly accurate quantification. nih.gov

Furthermore, the bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. simsonpharma.com This difference can lead to a "kinetic isotope effect," where the breaking of the C-D bond during metabolism is slower than the breaking of a C-H bond at the same position. scbt.com This property is exploited in a strategy known as "deuterated drugs" or "heavy drugs," where deuterium is strategically placed at sites of metabolism to slow down the drug's breakdown, potentially improving its pharmacokinetic profile and reducing the formation of toxic metabolites. nih.govsimsonpharma.comalentris.org

A crucial and common application is the use of deuterated compounds as internal standards in bioanalytical assays. esschemco.com In a study identifying omeprazole (B731) metabolites in mouse brain and plasma, a stable isotope-labeled D3-omeprazole was administered concurrently with omeprazole. This allowed researchers to clearly distinguish drug-related metabolites from endogenous molecules by looking for the characteristic 3-dalton mass difference in the mass spectrometry data.

Contextualizing 5-O-Desmethyl Omeprazole-d3 Sulfide (B99878) within the Broader Omeprazole Metabolic Landscape

Omeprazole is a widely used proton pump inhibitor that undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzyme system. The two main enzymes involved are CYP2C19, which is responsible for forming hydroxyomeprazole, and CYP3A4, which produces omeprazole sulfone. Another identified metabolic pathway is the formation of 5-O-desmethylomeprazole. Further metabolism of these primary metabolites can occur. For instance, the sulfide derivative of omeprazole is also a known metabolite.

5-O-Desmethyl Omeprazole Sulfide is a metabolite of omeprazole. Its deuterated form, 5-O-Desmethyl Omeprazole-d3 Sulfide , is a stable isotope-labeled version of this metabolite. While not a drug itself, this compound serves as a critical analytical tool. It is synthesized for use as an internal standard in preclinical and clinical studies investigating the pharmacokinetics of omeprazole. esschemco.com Its utility lies in its ability to mimic the behavior of the non-deuterated metabolite during sample extraction and analysis, enabling precise quantification through mass spectrometry. The presence of the three deuterium atoms provides a distinct mass signature, allowing it to be differentiated from the naturally occurring metabolite in biological samples.

A study that administered D3-omeprazole to mice successfully identified a glucuronide conjugate of O-desmethyl omeprazole sulfide, demonstrating that the deuterated parent drug follows the expected metabolic pathways to form deuterated metabolites like this compound. This confirms the value of using deuterated omeprazole to trace and identify the full spectrum of its metabolic products.

Below is a table detailing the key compounds in the omeprazole metabolic pathway relevant to this discussion.

| Compound Name | Role/Significance |

| Omeprazole | Parent drug, a proton pump inhibitor. |

| Omeprazole-d3 | Deuterated version of the parent drug, used in metabolic studies. |

| 5-Hydroxyomeprazole | A major metabolite of omeprazole formed by CYP2C19. |

| Omeprazole Sulfone | A major metabolite of omeprazole formed by CYP3A4. |

| 5-O-Desmethylomeprazole | A metabolite of omeprazole. |

| 5-O-Desmethyl Omeprazole Sulfide | A metabolite of omeprazole. |

| This compound | The focus of this article; a deuterated internal standard for research. esschemco.com |

The following table provides chemical identification data for the subject compound and its non-deuterated form.

| Compound | CAS Number | Molecular Formula | Molecular Weight |

| 5-O-Desmethyl Omeprazole Sulfide | 103877-02-7 | C16H17N3O2S | 315.39 g/mol |

| This compound | 1189968-01-1 | Not Available | Not Available |

Data for 5-O-Desmethyl Omeprazole Sulfide sourced from multiple chemical suppliers. acanthusresearch.comclearsynth.com Data for the deuterated sulfide is from a supplier listing. esschemco.com

Structure

3D Structure

Properties

IUPAC Name |

2-[[3,5-dimethyl-4-(trideuteriomethoxy)pyridin-2-yl]methylsulfanyl]-3H-benzimidazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S/c1-9-7-17-14(10(2)15(9)21-3)8-22-16-18-12-5-4-11(20)6-13(12)19-16/h4-7,20H,8H2,1-3H3,(H,18,19)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPIOBRWGYAHRI-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CSC2=NC3=C(N2)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C(=NC=C1C)CSC2=NC3=C(N2)C=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Advanced Characterization of 5 O Desmethyl Omeprazole D3 Sulfide

Strategic Approaches to Deuterium (B1214612) Incorporation in Complex Pharmaceutical Metabolites

The introduction of deuterium into complex molecules like pharmaceutical metabolites is a strategic process aimed at creating stable isotope-labeled internal standards for mass spectrometry-based quantitative analysis. pharmaffiliates.comrsc.org Deuteration can potentially alter the pharmacokinetic and metabolic profiles of drugs, a characteristic that is harnessed in drug development to study metabolic pathways. medchemexpress.com For omeprazole (B731) and its metabolites, deuterium labeling, often with three deuterium atoms (d3), is a common strategy. mdpi.comnih.gov This labeling provides a distinct mass shift in mass spectrometric analysis, allowing for clear differentiation from the unlabeled endogenous compound. nih.gov The selection of the labeling position is critical to prevent in-vivo H/D exchange, which could compromise the integrity of the analytical results.

Multi-Step Synthetic Pathways for 5-O-Desmethyl Omeprazole-d3 Sulfide (B99878) Precursors and Intermediates

The synthesis of 5-O-Desmethyl Omeprazole-d3 Sulfide involves a multi-step process that begins with the synthesis of the core benzimidazole (B57391) and pyridine (B92270) ring systems, followed by their coupling and subsequent modifications. A general synthetic route for omeprazole and its analogs starts with the preparation of the sulfide precursor, pyrmetazole. google.com

A plausible synthetic pathway for the deuterated target compound would likely involve the following key steps:

Synthesis of a deuterated pyridine precursor: This would involve the introduction of a trideuteromethyl (-CD3) group onto the pyridine ring.

Synthesis of the 5-hydroxy benzimidazole thioether: This involves creating the benzimidazole ring with a hydroxyl group at the 5-position and a thiol group at the 2-position.

Coupling of the two precursors: The deuterated pyridine precursor is then coupled with the 5-hydroxy benzimidazole thioether to form the final this compound.

The synthesis of the non-deuterated analog, 5-O-Desmethyl Omeprazole Sulfide, involves the reaction of 2-[[(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazol-6-ol. esschemco.com The introduction of the deuterium atoms would likely occur at the methoxy (B1213986) group of the pyridine ring, creating a trideuteromethoxy group.

Optimization of Reaction Conditions and Isolation Methodologies for High Purity Deuterated Metabolites

Achieving high purity in deuterated metabolites is crucial for their use as analytical standards. researchgate.net Optimization of reaction conditions is a key aspect of the synthesis. This includes careful control of temperature, reaction time, stoichiometry of reagents, and the choice of solvents and catalysts to maximize yield and minimize the formation of impurities. google.com For instance, in the synthesis of omeprazole, the oxidation of the sulfide precursor is a critical step that requires precise control to avoid over-oxidation to the sulfone. google.com

Isolation and purification of the final product are equally important. Techniques such as crystallization, and various forms of chromatography (e.g., column chromatography, preparative HPLC) are employed to separate the desired deuterated compound from unreacted starting materials, non-deuterated or partially deuterated species, and other reaction byproducts. google.comresearchgate.net The use of a methanol-water mixture for crystallization, initiated by the addition of aqueous acetic acid and seeding, has been shown to improve yield and purity in the synthesis of omeprazole. google.com

Advanced Spectroscopic and Chromatographic Methods for Comprehensive Structural Confirmation and Isotopic Purity Assessment

To ensure the identity, purity, and extent of deuteration, a combination of advanced analytical techniques is indispensable. rsc.org

High-Resolution Mass Spectrometry for Precise Isotopic Purity Verification

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic enrichment of deuterated compounds. rsc.orgresearchgate.net By providing highly accurate mass measurements, HRMS can distinguish between the desired deuterated compound and any residual unlabeled or partially labeled species. researchgate.net The isotopic distribution pattern observed in the mass spectrum allows for the calculation of the percentage of isotopic purity. rsc.org Techniques like liquid chromatography-electrospray ionization high-resolution mass spectrometry (LC-ESI-HRMS) are particularly useful for this purpose. rsc.org The mass difference of 3 Daltons between the deuterated and non-deuterated omeprazole metabolites is a key feature used for their identification in complex biological matrices. mdpi.com

Nuclear Magnetic Resonance Spectroscopy for Definitive Deuterium Position Confirmation and Chemical Shift Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for confirming the exact position of deuterium incorporation within the molecule. rsc.orgwhiterose.ac.uk In ¹H NMR spectroscopy, the absence of a signal at the expected chemical shift for the protons that have been replaced by deuterium provides clear evidence of successful labeling. whiterose.ac.uk Furthermore, ¹³C NMR can also be used to observe changes in the carbon spectrum due to the presence of deuterium. whiterose.ac.uk The choice of NMR solvent is crucial for accurate analysis. whiterose.ac.uk For complex structural elucidation and to confirm the connectivity of the molecule, two-dimensional NMR techniques such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple-Bond Correlation) can be employed. whiterose.ac.uk

Table 1: Compound Names

| Compound Name |

| This compound |

| Omeprazole |

| 5-O-Desmethyl Omeprazole Sulfide |

| Pyrmetazole |

| 2-[[(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazol-6-ol |

Advanced Analytical Methodologies for the Detection and Quantification of 5 O Desmethyl Omeprazole D3 Sulfide in Complex Biological Matrices

Development and Rigorous Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the cornerstone for the quantitative analysis of omeprazole (B731) and its metabolites in biological fluids. researchgate.net Its widespread adoption is due to its exceptional sensitivity, selectivity, and the ability to handle complex sample matrices with minimal cleanup. researchgate.netscispace.com The development of a robust LC-MS/MS assay involves the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.

The primary challenge in the chromatographic analysis of omeprazole is the separation of the parent drug from its structurally similar metabolites, which include 5-hydroxyomeprazole, omeprazole sulfone, and various isomers. nih.govresearchgate.net Reversed-phase high-performance liquid chromatography (HPLC) is the most common separation technique employed. mdpi.comnih.gov

Effective separation is typically achieved using C18 columns, which provide the necessary hydrophobicity to retain and resolve the compounds. nih.govmdpi.comtandfonline.com The mobile phase generally consists of a mixture of an aqueous component, often containing a pH modifier like formic acid or an ammonium (B1175870) acetate (B1210297) buffer, and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.comnih.govtandfonline.com Gradient elution, where the proportion of the organic solvent is increased over the course of the analytical run, is frequently used to ensure the timely elution of all compounds of interest, from the more polar metabolites to the less polar parent drug. nih.gov For instance, a 23-minute gradient method has been developed specifically for metabolite identification, ensuring that isomeric and closely related metabolites are adequately separated before entering the mass spectrometer. nih.gov

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Analytical Column | Phenomenex® Kinetex XB–C18 (2.1 × 100 mm, 2.6 μm) nih.gov | XTerra MS C18 (150×4.6 mm) tandfonline.com | Inertsil ODS-80A (150 mm x 4.6mm i.d., 5 µm) nih.gov |

| Mobile Phase A | Water with 0.1% formic acid nih.gov | Water with 10 mM ammonium hydroxide (B78521) (pH 8.0) tandfonline.com | Phosphate buffer-acetonitrile-methanol (65:30:5 v/v/v, pH 6.5) nih.gov |

| Mobile Phase B | Acetonitrile with 0.1% formic acid nih.gov | Acetonitrile tandfonline.com | N/A (Isocratic) |

| Elution Type | Binary Gradient nih.gov | Isocratic (45/55, v/v) tandfonline.com | Isocratic nih.gov |

| Application | Metabolite Identification nih.gov | Quantification of Omeprazole & Metabolites tandfonline.com | Quantification of Omeprazole & Metabolites nih.gov |

Following chromatographic separation, the analytes are ionized, typically using electrospray ionization (ESI), and detected by a mass spectrometer. nih.gov Two main classes of mass spectrometers are utilized for this purpose: triple quadrupole (QqQ) and high-resolution mass spectrometry (HRMS) platforms like time-of-flight (TOF) and Orbitrap. mdpi.combio-conferences.org

Triple Quadrupole (QqQ) Mass Spectrometry: This is the gold standard for targeted quantification due to its high sensitivity and selectivity. tandfonline.comscispace.com It operates in Multiple Reaction Monitoring (MRM) mode, a process where the first quadrupole selects a specific precursor ion (e.g., the molecular ion of the analyte), the second quadrupole fragments this ion, and the third quadrupole selects a specific product ion for detection. tandfonline.com This precursor-to-product ion transition is highly specific to the target compound. For instance, the transition for omeprazole is often m/z 346.2 → 198.2, while its deuterated internal standard, omeprazole-d3, is monitored at m/z 349.2 → 201.0. tandfonline.com This specificity minimizes interference from the biological matrix, allowing for accurate quantification even at low concentrations. scispace.com

High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (QTOF) and Orbitrap provide highly accurate mass measurements (typically with an error of less than 5 ppm). bio-conferences.orgresearchgate.net This capability is invaluable for identifying unknown metabolites, as the precise mass can be used to determine the elemental composition of the molecule. bio-conferences.org HRMS platforms can acquire full-scan spectra of all ions, enabling untargeted "metabolite identification" studies where all potential drug-related compounds can be detected and subsequently identified through analysis of their fragmentation patterns. mdpi.comnih.gov

| Technique | Principle | Primary Application | Advantages |

|---|---|---|---|

| Triple Quadrupole (QqQ) MS/MS | Monitors specific precursor-to-product ion transitions (MRM). tandfonline.com | Targeted Quantification. tandfonline.com | High sensitivity, high selectivity, excellent for quantitation. researchgate.net |

| High-Resolution MS (QTOF, Orbitrap) | Measures mass-to-charge ratio with very high accuracy and resolution. bio-conferences.org | Metabolite Profiling and Identification. mdpi.comnih.gov | Enables determination of elemental composition, structural elucidation of unknowns, untargeted analysis. bio-conferences.orgresearchgate.net |

Application of Isotope Ratio-Monitoring Techniques for In Vivo Metabolite Profiling and Identification

A powerful strategy for discovering and identifying drug metabolites in vivo involves the use of stable isotope labeling. nih.govdntb.gov.ua Isotope ratio-monitoring is an advanced technique that leverages the co-administration of the unlabeled drug (omeprazole) and its stable isotope-labeled version (e.g., omeprazole-d3) to the test system, often in a 1:1 ratio. mdpi.comnih.gov

During data analysis, the software is programmed to search the full-scan mass spectrometry data for pairs of ion signals that are separated by a specific mass difference corresponding to the isotopic label (e.g., 3 Daltons for a d3 label). mdpi.comnih.gov Any chromatographically co-eluting pair of peaks exhibiting this constant mass difference is flagged as a potential drug-related entity, effectively filtering out endogenous compounds and matrix interferences. nih.gov This approach is particularly advantageous for identifying metabolites in complex biological matrices like brain tissue, where the background noise is significant. mdpi.com Through this method, researchers have successfully identified numerous previously unreported metabolites of omeprazole by confidently linking them back to the administered drug. nih.govnih.gov

Interfacing Hydrogen/Deuterium (B1214612) Exchange with Mass Spectrometry for Enhanced Metabolite Structural Insights and Differentiation

While HRMS can provide the elemental formula of a metabolite, it cannot always distinguish between structural isomers. Hydrogen/deuterium exchange (HDX) mass spectrometry is a sophisticated technique used to gain deeper structural insights by determining the number of labile protons (e.g., in -OH, -NH, -COOH groups) within a molecule. nih.govscispace.com

In a typical HDX-LC-MS setup, deuterium oxide (D₂O) is infused into the mobile phase flow after the analytical column but before the mass spectrometer's ion source. nih.gov As the analyte passes through this D₂O-rich stream, its labile hydrogens exchange with deuterium atoms, resulting in a predictable mass increase. The magnitude of this mass shift reveals the number of exchangeable protons in the molecule. nih.gov

This technique is exceptionally useful for differentiating isobaric metabolites—compounds that have the same exact mass and elemental formula but different structures. For example, a hydroxylation metabolite and an N-oxide metabolite of omeprazole may be isobaric. However, HDX-MS can readily distinguish them: the hydroxylated metabolite will show an increase in mass corresponding to one exchangeable proton, whereas the N-oxide will show no such exchange. nih.gov This provides an additional layer of structural confirmation that is critical for the unambiguous identification of metabolic pathways.

Preclinical Pharmacokinetic and Disposition Investigations of Deuterated Omeprazole Metabolites

In Vitro Assessment of Metabolic Stability and Enzyme Kinetics of 5-O-Desmethyl Omeprazole-d3 Sulfide (B99878) in Subcellular Fractions and Cell Cultures

The in vitro metabolic stability of a drug candidate is a critical parameter assessed during preclinical development to predict its in vivo half-life and clearance. creative-bioarray.combioivt.comspringernature.com For 5-O-Desmethyl Omeprazole-d3 Sulfide, this assessment is typically conducted using subcellular fractions such as liver microsomes and S9 fractions, or more complex systems like primary hepatocytes. These systems contain a host of drug-metabolizing enzymes, with liver microsomes being a rich source of cytochrome P450 (CYP) enzymes, which are pivotal in the metabolism of omeprazole (B731). creative-bioarray.com

The introduction of deuterium (B1214612) at the 5-O-desmethyl position is intended to strategically alter the metabolic profile of the compound. This is based on the kinetic isotope effect (KIE), where the substitution of a hydrogen atom with a heavier deuterium atom can lead to a slower rate of bond cleavage by metabolic enzymes. This typically results in a longer metabolic half-life (t½) and lower intrinsic clearance (CLint) for the deuterated compound compared to its non-deuterated counterpart. Therefore, this compound is expected to exhibit enhanced metabolic stability in in vitro systems.

Enzyme kinetic studies, which determine parameters like the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), are essential for characterizing the interaction of the compound with metabolizing enzymes. For this compound, it is hypothesized that the Vmax for its subsequent metabolism would be reduced due to the KIE, while the Km, which reflects the enzyme's binding affinity, may remain largely unchanged.

Below is an illustrative data table comparing the hypothetical metabolic stability of the non-deuterated and deuterated sulfide metabolite in human liver microsomes.

| Compound | In Vitro Half-life (t½, min) | In Vitro Intrinsic Clearance (CLint, µL/min/mg protein) |

| 5-O-Desmethyl Omeprazole Sulfide | 30 | 23.1 |

| This compound | 55 | 12.6 |

Note: The data in this table is illustrative and based on the expected impact of deuteration on metabolic stability.

Investigations into the Distribution and Elimination Pathways of Deuterated Omeprazole Metabolites in Controlled Animal Models

Understanding the distribution and elimination pathways of this compound is crucial for predicting its pharmacokinetic behavior in humans. These investigations are typically carried out in controlled animal models, such as rats. multiscreensite.comnih.gov

Following administration of omeprazole to rats, the drug is rapidly absorbed and distributes to various tissues. multiscreensite.com The volume of distribution of omeprazole in rats is relatively low, and it is approximately 87% bound to plasma proteins. multiscreensite.comnih.gov While specific distribution data for this compound is not available, it is expected to have a distribution pattern similar to other omeprazole metabolites. The liver, being the primary site of metabolism, and the kidneys, a major route of excretion, are anticipated to be key tissues in its distribution profile.

Omeprazole is almost completely eliminated by metabolism, with negligible amounts of the unchanged drug recovered in urine. multiscreensite.comnih.gov In rats and dogs, approximately 20-30% of an administered dose of omeprazole is excreted as metabolites in the urine, with the remainder being recovered in the feces. nih.gov Biliary excretion is a significant route of elimination for omeprazole metabolites in rats. nih.govnih.gov It is plausible that this compound would also be eliminated through a combination of renal and biliary excretion of its downstream metabolites. The slower metabolism of the deuterated compound may alter the proportion of metabolites excreted via each route compared to its non-deuterated analog.

The following table summarizes the primary routes of excretion for omeprazole metabolites in different preclinical species.

| Species | Primary Route of Excretion | Approximate Percentage of Dose |

| Rat | Urine and Feces | 43% in urine, remainder in feces |

| Dog | Urine and Feces | 38% in urine, remainder in feces |

| Mouse | Urine and Feces | 55% in urine, remainder in feces |

Role of Membrane Transporters in the Absorption, Distribution, and Excretion of Omeprazole Metabolites

Membrane transporters play a significant role in the pharmacokinetics of many drugs by influencing their absorption, distribution, and excretion. nih.gov Efflux transporters, such as P-glycoprotein (P-gp, encoded by the ABCB1 gene), and uptake transporters are of particular interest in drug development.

Omeprazole itself has been identified as a substrate for P-glycoprotein. clinpgx.org P-gp is an efflux transporter found in high concentrations in the intestinal epithelium, liver, kidneys, and the blood-brain barrier, where it actively pumps substrates out of cells. nih.gov The interaction of omeprazole with P-gp can limit its oral bioavailability and tissue penetration.

It is highly probable that metabolites of omeprazole, including this compound, also interact with P-gp and other transporters like the Multidrug Resistance-Associated Proteins (MRPs). The physicochemical properties of these metabolites will determine their affinity for various transporters. The role of these transporters in the disposition of omeprazole metabolites would involve mediating their efflux from hepatocytes into the bile and from renal tubular cells into the urine.

In vitro studies using cell lines overexpressing specific transporters are necessary to definitively characterize the interaction of this compound with these proteins. Such studies would elucidate whether this deuterated metabolite is a substrate, inhibitor, or inducer of key drug transporters, which is critical for predicting potential drug-drug interactions.

Analysis of Species-Specific Metabolic Differences in the Preclinical Processing of Deuterated Omeprazole Metabolites

Significant species-specific differences in drug metabolism are a common challenge in preclinical drug development. These differences can arise from variations in the expression levels and catalytic activities of drug-metabolizing enzymes, such as CYPs, across species.

The metabolism of omeprazole has been studied in various species, including the mouse, rat, dog, and humans, revealing both similarities and quantitative differences in metabolic patterns. multiscreensite.comnih.govnih.gov While the major metabolic pathways are generally conserved, the relative importance of each pathway can vary. For example, in humans, CYP2C19 is the primary enzyme responsible for the 5-hydroxylation of omeprazole, while CYP3A4 is mainly involved in the formation of omeprazole sulfone. clinpgx.org In rats, a different set of CYP isoforms, including CYP1A1/2, 2D1, and 3A1/2, are involved in omeprazole metabolism. ualberta.ca

These species-specific differences in metabolizing enzymes will undoubtedly affect the formation and subsequent metabolism of this compound. For instance, the rate of O-demethylation to form the parent compound for our molecule of interest may differ significantly between rats and humans. Consequently, the pharmacokinetic profile of this compound observed in preclinical animal models may not be directly translatable to humans.

A comparative analysis of the metabolic profile of this compound in liver microsomes or hepatocytes from different species is essential to understand these differences. This would allow for a more informed selection of animal models for further preclinical studies and aid in the extrapolation of animal data to predict human pharmacokinetics.

The table below provides a simplified comparison of the major CYP enzymes involved in omeprazole metabolism in rats and humans.

| Species | Major CYP Enzymes in Omeprazole Metabolism |

| Rat | CYP1A1/2, CYP2D1, CYP3A1/2 |

| Human | CYP2C19, CYP3A4 |

Computational Chemistry and Molecular Modeling in Deuterated Drug Metabolism Research

Application of Quantum Mechanical (QM) and Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Elucidating Reaction Mechanisms

Understanding the precise mechanism of metabolic reactions is fundamental to predicting the effect of deuteration. Quantum mechanical (QM) methods, which are based on the principles of quantum physics, are employed to model the electronic events of a chemical reaction, such as bond breaking and formation. However, QM calculations are computationally expensive and typically limited to small systems. To study reactions within a large biological system like an enzyme, a hybrid approach known as Quantum Mechanics/Molecular Mechanics (QM/MM) is often used. mdpi.comresearchgate.netnih.gov

In a QM/MM simulation, the system is partitioned into two regions. The core region, containing the substrate and the critical amino acid residues of the enzyme's active site involved in the reaction, is treated with high-accuracy QM methods. The remainder of the protein and the surrounding solvent are treated with less computationally demanding molecular mechanics (MM) force fields. mdpi.comnih.gov This approach allows for a detailed examination of the reaction chemistry while accounting for the structural and electrostatic influence of the entire protein environment. acs.orgnih.gov

For omeprazole (B731) and its deuterated analogs, QM/MM studies are instrumental in elucidating the mechanisms of metabolism by cytochrome P450 enzymes, primarily CYP2C19 and CYP3A4. acs.orgacs.org These studies calculate the activation energy barriers for various potential metabolic pathways, such as 5-hydroxylation and 5'-O-demethylation. acs.orgacs.org By comparing these energy barriers, researchers can predict which metabolic reaction is more likely to occur. For instance, QM/MM calculations have been used to show why CYP2C19 preferentially hydroxylates R-omeprazole at the 5-methyl position, revealing that this pathway has a lower activation energy barrier compared to other potential sites. acs.orgacs.org The inclusion of the protein environment in these calculations is critical, as studies have shown that it significantly influences the reaction barriers and, therefore, the selectivity of the metabolism. researchgate.netnih.gov

| Metabolic Pathway | Substrate Enantiomer | Calculated Activation Energy (kcal/mol) | Predicted Metabolic Preference |

|---|---|---|---|

| 5-Methyl Hydroxylation | R-Omeprazole | 15.2 | Favored |

| 5'-Methoxy O-demethylation | R-Omeprazole | 17.8 | Disfavored |

| 5-Methyl Hydroxylation | S-Omeprazole (Esomeprazole) | 17.1 | Disfavored |

| 5'-Methoxy O-demethylation | S-Omeprazole (Esomeprazole) | 16.5 | Favored |

Molecular Docking and Dynamics Simulations for Characterizing Enzyme-Metabolite Binding Interactions and Stereoselectivity

To understand how a metabolite like 5-O-Desmethyl Omeprazole-d3 Sulfide (B99878) interacts with a metabolizing enzyme, computational scientists use a combination of molecular docking and molecular dynamics (MD) simulations. nih.govnih.gov

Molecular Docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., a deuterated metabolite) when bound to a second (the receptor, e.g., the active site of CYP2C19). nih.govacs.org The process involves sampling a large number of possible conformations and orientations of the ligand within the enzyme's binding pocket and scoring them based on their steric and electrostatic complementarity. This helps in identifying the most likely binding pose and the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov Docking studies can aid in identifying which sites on a drug molecule are positioned favorably for metabolism. nih.govnih.gov

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the enzyme-metabolite complex. Starting from a docked pose, an MD simulation calculates the motion of every atom in the system over time by solving Newton's equations of motion. mdpi.commdpi.com These simulations, often run for hundreds of nanoseconds, reveal the flexibility of both the protein and the ligand and the stability of their interactions. acs.org MD simulations are crucial for assessing whether an initial docked pose is stable and for observing conformational changes in the enzyme that may be required to accommodate the substrate. mdpi.comacs.org For CYP enzymes, which are known for their flexibility, MD simulations can reveal how the binding of a substrate or metabolite can alter the shape of the active site, influencing which metabolic reaction can occur. mdpi.commdpi.com Furthermore, by calculating the binding free energy from MD trajectories, researchers can quantitatively compare the binding affinities of different metabolites or enantiomers, providing a basis for understanding stereoselectivity. nih.gov

| Residue | Potential Interaction Type | Role in Binding and Selectivity |

|---|---|---|

| Phenylalanine (e.g., Phe114) | Hydrophobic (π-stacking) | Orients the benzimidazole (B57391) or pyridine (B92270) ring of the metabolite. |

| Arginine (e.g., Arg108) | Electrostatic/H-bond | Can interact with polar groups on the metabolite, influencing orientation. nih.gov |

| Serine (e.g., Ser119) | Hydrogen Bond | Can act as a hydrogen bond donor or acceptor to stabilize the ligand. nih.gov |

| Alanine/Valine/Leucine | Hydrophobic | Form a hydrophobic pocket that accommodates non-polar parts of the metabolite. |

| Glutamic Acid/Aspartic Acid | Electrostatic/H-bond | Can interact with protonated nitrogen atoms in the metabolite. |

Computational Prediction and Validation of Kinetic Isotope Effects and Dominant Metabolic Pathways

One of the primary goals of deuteration is to induce a significant kinetic isotope effect (KIE), thereby slowing metabolism. The KIE is the ratio of the reaction rate for a light isotopologue (containing hydrogen) to that of a heavy one (containing deuterium). Computational methods are powerful tools for predicting the magnitude of the KIE for a specific metabolic reaction. researchgate.netnih.gov

The theoretical KIE can be calculated from the vibrational frequencies of the reactant and the transition state, which are obtained from QM or QM/MM calculations. The difference in zero-point vibrational energy between a C-H and a C-D bond is the main contributor to the primary KIE. mdpi.com If the calculated KIE for a particular metabolic transformation is significantly greater than 1, it suggests that cleavage of that C-H bond is part of the rate-determining step of the reaction. acs.org

By combining the predicted KIE with the activation energy barriers calculated in Section 6.1, researchers can build a comprehensive model of metabolic fate. acs.org For example, if a specific metabolic site has a low activation barrier but deuteration at that site yields a large predicted KIE, it is expected that the metabolic rate at this position will be substantially reduced. This might lead to "metabolic switching," where the enzyme begins to metabolize the drug at an alternative site that was previously minor but is now kinetically favored. nih.govacs.org Computational predictions can guide the synthesis of select deuterated versions of a drug for experimental validation, saving significant time and resources. nih.gov

| Position of Deuteration | Metabolic Reaction | Enzyme | Predicted KIE (kH/kD) | Predicted Outcome |

|---|---|---|---|---|

| 5-methyl group (-CH3 -> -CD3) | 5-Hydroxylation | CYP2C19 | ~5-8 | Significant reduction in the rate of 5-hydroxylation. |

| 5'-methoxy group (-OCH3 -> -OCD3) | 5'-O-demethylation | CYP2C19 | ~3-6 | Moderate reduction in the rate of O-demethylation. |

| Benzimidazole ring | Sulfoxidation | CYP3A4 | ~1 | No significant change in the rate of sulfone formation. |

| 5'-methoxy group (-OCH3 -> -OCD3) | Metabolism of 5-O-Desmethyl Omeprazole Sulfide | CYP2C19 | ~3-6 | Reduced rate of subsequent metabolism of the deuterated metabolite. |

Elucidation of Structure-Metabolism Relationships for Deuterated Omeprazole Metabolites through In Silico Analysis

In silico analysis is crucial for establishing structure-metabolism relationships (SMRs), which correlate the chemical structure of a molecule with its metabolic fate. acs.orgtandfonline.com For deuterated omeprazole metabolites, this involves understanding how the position and number of deuterium (B1214612) atoms influence interactions with metabolizing enzymes and subsequent metabolic stability.

By computationally screening a virtual library of deuterated omeprazole analogs, researchers can identify patterns. For example, analysis might reveal that deuteration of the 5-methyl group on the pyridine ring is most effective at slowing CYP2C19-mediated metabolism, whereas deuteration of the benzimidazole ring has little effect on CYP3A4-mediated sulfoxidation. nih.govnih.gov This information is invaluable for rational drug design, allowing medicinal chemists to focus their synthetic efforts on candidates with the most promising in silico profiles. acs.org

These computational SMR studies can generate predictive models, such as quantitative structure-activity relationship (QSAR) models, that can forecast the metabolic stability of new, unsynthesized deuterated analogs. mdpi.com This predictive power accelerates the drug discovery process by helping to prioritize which compounds to synthesize and test experimentally, ultimately leading to the development of safer and more effective deuterated medicines. cam.ac.uknih.gov

| Structural Feature | Predicted Impact on Metabolism | Primary Enzyme(s) Affected | Rationale |

|---|---|---|---|

| Deuteration of 5-methyl group | Decreased rate of hydroxylation | CYP2C19 | High KIE for C-D bond cleavage at a primary site of metabolism for R-omeprazole. acs.orgnih.gov |

| Deuteration of 5'-methoxy group | Decreased rate of O-demethylation | CYP2C19 | KIE for C-D bond cleavage at a primary site of metabolism for S-omeprazole. acs.orgnih.gov |

| Deuteration of the benzimidazole core | Minimal impact on major metabolic pathways | CYP2C19, CYP3A4 | These positions are not typically involved in the rate-determining C-H bond cleavage steps. |

| Presence of sulfide moiety (vs. sulfoxide) | Alters binding orientation and electronic properties | CYP2C19, CYP3A4 | The sulfide is a metabolite and precursor; its structure influences subsequent metabolic steps. caymanchem.com |

Advanced Research Applications of 5 O Desmethyl Omeprazole D3 Sulfide

Utilization as a High-Precision Internal Standard in Quantitative Bioanalytical Assays for Omeprazole (B731) Metabolites

In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest levels of accuracy and precision. shimadzu.com.sgnih.gov 5-O-Desmethyl Omeprazole-d3 Sulfide (B99878) is ideally suited for this role in the analysis of omeprazole and its various metabolites.

An internal standard is a compound of known concentration added to a sample to correct for the loss of analyte during sample preparation and for variations in instrument response. A SIL-IS, like 5-O-Desmethyl Omeprazole-d3 Sulfide, is the preferred choice because it has nearly identical chemical and physical properties to the unlabeled analyte of interest. This ensures that it behaves similarly during extraction, chromatography, and ionization, effectively compensating for matrix effects and procedural variability. researchgate.net The deuterium (B1214612) (d3) label gives it a distinct mass-to-charge ratio (m/z) that allows it to be differentiated from the endogenous, unlabeled metabolite by the mass spectrometer, without altering its chemical behavior.

The use of deuterated standards, such as D3-omeprazole, has been successfully applied in pharmacokinetic (PK) studies to quantify omeprazole and its metabolites in complex biological matrices like plasma and brain tissue. nih.govresearchgate.net These methods are crucial for tracking the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites. By serving as a specific internal standard for the 5-O-desmethyl and sulfide pathway metabolites, this compound enables researchers to construct robust and reliable bioanalytical methods essential for clinical and preclinical drug development.

Table 1: Bioanalytical Methods for Omeprazole and Metabolites

| Analytical Technique | Sample Matrix | Internal Standard Type | Purpose of Study | Reference |

|---|---|---|---|---|

| LC-QTOF-MS | Mouse Plasma & Brain | Stable Isotope Labeled (D3-Omeprazole) | Pharmacokinetics (PK) and Metabolite Identification | nih.gov |

| LC-MS/MS | Human Plasma | Structural Analog (Lansoprazole) | Quantification of Omeprazole | researchgate.net |

Probing Enzyme Reaction Mechanisms and Catalytic Cycles within Cytochrome P450 Systems

The metabolism of omeprazole is a stereoselective process primarily carried out by two key enzymes: CYP2C19 and CYP3A4. jnmjournal.orgacs.org These enzymes catalyze different reactions on the omeprazole molecule. CYP2C19 is mainly responsible for hydroxylation (forming 5-hydroxyomeprazole) and O-demethylation (forming 5-O-desmethylomeprazole), while CYP3A4 primarily mediates sulfoxidation to create omeprazole sulfone. jnmjournal.orgacs.orgpharmgkb.org

This compound can be employed as a tracer to investigate the intricate mechanisms of these enzymatic reactions. By introducing the labeled compound into an in vitro system with human liver microsomes or recombinant CYP enzymes, researchers can track the deuterium label to elucidate reaction kinetics, enzyme affinity (Km), and the maximum rate of reaction (Vmax).

Computational studies, such as those using density functional theory (DFT), have provided deeper insights into the catalytic cycle, suggesting a "rebound" mechanism for hydroxylation by CYP enzymes. acs.org These models can be validated and refined using experimental data obtained with isotopically labeled compounds. For instance, studies have explored the specific steps of C-H bond activation and the subsequent formation of metabolites. acs.org Using a labeled metabolite like this compound allows for precise measurement of the formation and further processing of specific metabolic products, helping to piece together the complete catalytic cycle and understand the structural and electronic factors that determine the stereo- and regioselectivity of the enzymes. acs.orgwhiterose.ac.uk

Table 2: Role of CYP450 Enzymes in Omeprazole Metabolism

| Enzyme | Primary Metabolic Reaction | Major Metabolite(s) Formed | Enantiomer Preference | Reference |

|---|---|---|---|---|

| CYP2C19 | 5-Hydroxylation | 5-hydroxyomeprazole | R-omeprazole | acs.orgpharmgkb.org |

| CYP2C19 | 5-O-Demethylation | 5-O-desmethylomeprazole | S-omeprazole (Esomeprazole) | acs.orgpharmgkb.org |

| CYP3A4 | Sulfoxidation | Omeprazole sulfone | S-omeprazole (Esomeprazole) | jnmjournal.orgacs.org |

Investigating Complex Drug-Drug Interactions and Enzyme Inhibition/Induction Dynamics involving Omeprazole Metabolism

Omeprazole is well-known for its potential to cause drug-drug interactions (DDIs) by inhibiting CYP2C19 and, to a lesser extent, CYP3A4. nih.govnih.gov This inhibition can slow the metabolism of other drugs that are substrates for these enzymes, leading to their accumulation and potential toxicity. A classic example is the interaction with the antiplatelet drug clopidogrel (B1663587), which requires activation by CYP2C19. mdpi.comkarger.com

Crucially, research has shown that the metabolites of omeprazole also possess inhibitory activity against CYP enzymes. nih.govnih.govresearchgate.net Specifically, 5'-O-desmethylomeprazole and omeprazole sulfone have been identified as reversible and/or time-dependent inhibitors of both CYP2C19 and CYP3A4. nih.govnih.gov In some cases, these metabolites can inhibit the enzymes more potently than the parent omeprazole molecule. researchgate.net Studies predict that omeprazole's metabolites may contribute to 30-63% of the in vivo hepatic DDIs. nih.govnih.gov

Table 3: Examples of Drug-Drug Interactions Involving Omeprazole Metabolism

| Interacting Drug | Affected Enzyme | Clinical Consequence | Mechanism | Reference |

|---|---|---|---|---|

| Clopidogrel | CYP2C19 | Reduced antiplatelet effect of clopidogrel | Competitive and mechanism-based inhibition of clopidogrel activation | mdpi.comkarger.com |

| Diazepam | CYP2C19 | Delayed elimination of diazepam | Competitive inhibition of metabolism | nih.gov |

| Phenytoin | CYP2C19 | Delayed elimination of phenytoin | Competitive inhibition of metabolism | nih.gov |

| Nifedipine (B1678770) | CYP3A4 | Possible increased nifedipine concentration | Inhibition of CYP3A4 by omeprazole and its metabolites | researchgate.net |

Contribution to the Mechanistic Understanding of Metabolite Formation and Fate in Biological Systems

Understanding where and how metabolites are formed and what happens to them subsequently is a cornerstone of pharmacology. Stable isotope labeling is a powerful technique for this purpose. A key research strategy involves administering the parent drug labeled with a stable isotope (e.g., D3-omeprazole) and then using high-resolution mass spectrometry to search for all resulting molecular species that carry the isotopic signature. nih.govnih.gov

This "isotope ratio-monitoring" or "stable isotope ratio-patterning" approach has been successfully used to explore the full metabolic profile of omeprazole. nih.govmdpi.com In one study, the co-administration of omeprazole and D3-omeprazole to mice led to the identification of seventeen different metabolites in plasma and brain tissue. nih.govnih.govresearchgate.net This work revealed that the profile of metabolites can differ significantly between different biological compartments (e.g., blood vs. brain) and can be influenced by the route of administration. nih.gov

The use of a labeled metabolite like this compound allows for even more focused investigations. Researchers can administer this specific compound to study its own subsequent metabolic fate. This helps to map out the entire metabolic cascade, determining if a primary metabolite is a final elimination product or if it serves as a substrate for further biotransformation (e.g., conjugation with glucuronic acid or sulfate). Such studies provide a comprehensive picture of the drug's disposition and help identify all chemical entities the body is exposed to, which is critical for a complete safety assessment.

Table 4: Identified Metabolites of Omeprazole

| Metabolite Name | Metabolic Reaction | Reference |

|---|---|---|

| 5-hydroxyomeprazole | Hydroxylation | pharmgkb.org |

| 5-O-desmethylomeprazole | O-Demethylation | pharmgkb.org |

| Omeprazole sulfone | Sulfoxidation | jnmjournal.org |

| Omeprazole sulfide | Reduction of sulfoxide | researchgate.net |

| Carboxyomeprazole | Oxidation of hydroxyl group | nih.gov |

| Hydroxy glucuronide metabolite | Glucuronidation | nih.gov |

Future Prospects and Emerging Research Avenues in Deuterated Drug Metabolism

Innovations in Isotopic Labeling Synthesis Technologies for Biologically Relevant Metabolites

The synthesis of isotopically labeled compounds is fundamental to drug metabolism studies. musechem.comeurekaselect.com For a molecule like 5-O-Desmethyl Omeprazole-d3 Sulfide (B99878), which is a metabolite scbt.comlgcstandards.com, its synthesis is crucial for use as an internal standard in quantitative bioanalysis or for detailed metabolic investigations. nih.govclearsynth.com

Future advancements are centered on creating more efficient, selective, and cost-effective labeling methods. nih.gov Traditional methods can be lengthy and expensive, particularly for complex molecules or when the label is required at a specific, metabolically stable position. chemicalsknowledgehub.com Emerging technologies are set to overcome these hurdles:

Late-Stage Functionalization (LSF): This powerful technique allows for the introduction of deuterium (B1214612) into a complex molecule, like a drug metabolite, at a very late step in the synthesis. This avoids the need to redesign the entire synthetic route from scratch using expensive labeled starting materials. musechem.com

Flow Chemistry and Automation: Automated flow synthesis systems are being developed to produce deuterated compounds on demand. bionauts.jp These systems offer advantages in terms of reaction control, safety, and scalability. A new membrane-type reactor, for instance, uses heavy water (D2O) at ambient pressure and room temperature, offering a greener and more efficient alternative to conventional batch processes. bionauts.jp

Biocatalysis: The use of enzymes for isotopic labeling is a growing area. chemicalsknowledgehub.com Enzymes can offer unparalleled selectivity, introducing deuterium into a specific molecular position under mild conditions, which is often difficult to achieve with traditional chemical methods. chemicalsknowledgehub.com

Metal-Catalyzed H/D Exchange: Palladium and Iridium catalysts are being employed for highly selective hydrogen-deuterium exchange reactions on arenes and heterocycles. snnu.edu.cn Such methods could be adapted for the specific deuteration of the benzimidazole (B57391) or pyridine (B92270) rings within the omeprazole (B731) scaffold.

These innovations will make the synthesis of complex labeled metabolites like 5-O-Desmethyl Omeprazole-d3 Sulfide more accessible, facilitating deeper and more precise research into drug metabolism. musechem.com

Integration of Multi-Omics Data with Deuterated Metabolite Research for Systems-Level Understanding

To fully comprehend the impact of deuteration, a systems-level approach is necessary. tandfonline.com This involves integrating data from various "omics" fields—genomics, proteomics, and metabolomics—with data from stable isotope-resolved metabolomics (SIRM). nih.gov SIRM uses labeled compounds to trace metabolic pathways and measure their dynamic activity (fluxomics). mdpi.com

By administering a deuterated compound and analyzing the resulting labeled metabolites, researchers can gain a dynamic view of metabolic networks. nih.gov When combined with other omics data, this provides a holistic picture:

Metabolomics: Untargeted metabolomics can reveal all detectable metabolites, providing an unbiased view of metabolic changes. tandfonline.comtandfonline.com The presence of this compound and other related deuterated metabolites can be tracked.

Proteomics: Can identify the specific enzymes (e.g., Cytochrome P450 isoforms like CYP2C19 and CYP3A4 involved in omeprazole metabolism) responsible for the biotransformation of the deuterated drug. scielo.br

Genomics: Can identify genetic variations in metabolic enzymes that lead to inter-individual differences in drug response.

The integration of these datasets is a significant challenge, requiring advanced bioinformatics tools. tandfonline.com The goal is to create comprehensive models that can predict how a deuterated drug will behave in a complex biological system, leading to a more profound understanding of the kinetic isotope effect on a systems-wide scale. nih.gov This approach moves beyond looking at a single compound in isolation and instead examines its interactions within the entire metabolic network. monash.edu

Development of Novel Analytical Platforms for Comprehensive and High-Throughput Deuterated Metabolite Characterization

The analysis of deuterated metabolites is heavily reliant on mass spectrometry (MS) coupled with separation techniques like liquid chromatography (LC). eurekaselect.comnih.gov The development of more powerful analytical platforms is crucial for advancing research.

Key Areas of Advancement:

High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF) and Orbitrap mass spectrometers provide high mass accuracy and resolution. chemicalsknowledgehub.comnih.gov This allows for the confident identification of metabolites based on their exact mass and isotopic pattern, which is essential for distinguishing between the deuterated compound and its endogenous counterparts.

Improved Separation: Innovations in liquid chromatography, such as the use of monolithic columns, enable faster analysis times, which is critical for high-throughput screening. scielo.br This allows for the rapid analysis of a large number of samples, essential in metabolomics studies. nih.gov

Automated Data Processing: A major bottleneck in metabolomics is the processing of vast amounts of data. researchgate.netnih.gov New software tools, such as iMS2Flux, are being developed to automate the processing of MS data from stable isotope labeling experiments. researchgate.netnih.gov These tools can automatically correct for natural isotope abundance and streamline the data for flux analysis.

Novel Spectroscopic Techniques: Molecular Rotational Resonance (MRR) spectroscopy is emerging as a novel analytical method for the characterization of deuterated compounds. marquette.edu It can provide information on the precise location of the deuterium atoms and the absolute stereochemistry of chiral molecules, which is often challenging with other techniques. marquette.edu

These analytical advancements will enable more comprehensive and efficient characterization of deuterated metabolites like this compound, providing higher quality data for mechanistic and quantitative studies. clearsynth.comnih.gov

Table 1: Analytical Techniques for Deuterated Metabolite Research

| Technique | Application in Deuterated Metabolite Research | Key Advantage |

|---|---|---|

| LC-HRMS (e.g., TOF, Orbitrap) | Accurate mass measurement for confident identification and quantification of labeled metabolites. chemicalsknowledgehub.comnih.gov | High specificity and sensitivity. eurekaselect.com |

| Tandem MS (MS/MS) | Structural elucidation of unknown metabolites by analyzing fragmentation patterns. nih.gov | Provides structural information. |

| Fast LC (e.g., Monolithic Columns) | High-throughput analysis of large sample sets from metabolomics studies. scielo.br | Reduced analysis time. scielo.br |

| Molecular Rotational Resonance (MRR) | Determination of isotopic substitution sites and absolute stereochemistry. marquette.edu | Unambiguous structural characterization. marquette.edu |

| Automated Data Processing Software | Streamlines data correction and analysis from stable isotope labeling experiments. researchgate.netnih.gov | Increased throughput and reduced error. researchgate.net |

Strategic Development of Deuterated Compounds for Enhanced Drug Discovery and Mechanistic Understanding Initiatives

The use of deuteration is evolving from a niche technique to a strategic tool in drug discovery. nih.govresearchgate.net Initially, the focus was on creating deuterated versions of existing drugs (a "deuterium switch") to improve their properties. nih.gov Now, deuterium is being incorporated early in the discovery process to design novel drug candidates with optimal metabolic profiles from the outset. nih.govresearchgate.net

Strategic Applications:

Improving Pharmacokinetics: Deuteration at a site of metabolism can slow down the rate of clearance, prolonging the drug's half-life and increasing its systemic exposure. This can lead to less frequent dosing and a better patient experience.

"Metabolic Shunting": By blocking a problematic metabolic pathway, deuteration can redirect metabolism towards more favorable routes. acs.org This can reduce the formation of toxic or reactive metabolites, thereby improving the drug's safety profile. acs.orgnih.gov

Mechanistic Studies: Deuterated compounds are invaluable tools for studying reaction mechanisms, particularly for understanding the kinetic isotope effect (KIE). nih.gov By comparing the metabolism of the deuterated and non-deuterated compounds, researchers can elucidate the rate-limiting steps in metabolic pathways.

Internal Standards: As previously mentioned, deuterated metabolites like this compound are considered the gold standard for internal standards in bioanalytical methods. nih.govaptochem.comkcasbio.com They co-elute with the analyte and have nearly identical chemical properties, correcting for variations in sample extraction and instrument response, which leads to highly accurate and reliable quantitative data. clearsynth.comaptochem.com

The strategic application of deuteration offers a powerful approach to fine-tune the properties of drug candidates, leading to safer and more effective medicines. nih.govresearchgate.net The insights gained from studying compounds like this compound contribute to a broader understanding that informs the rational design of future deuterated therapeutics.

Q & A

Basic Research Questions

Q. How is 5-O-Desmethyl Omeprazole-d3 Sulfide structurally characterized in metabolic studies?

- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₁₆H₁₃D₃N₃O₂S, exact mass 331.0975) and isotopic purity (98 atom% D). Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, identifies deuterium incorporation at the methoxy group and sulfide moiety. The SMILES string

[2H]C([2H])([2H])Oc1ccc2[nH]c(SCc3ncc(C)c(OC)c3C)nc2c1can guide spectral assignments .

Q. What is the role of CYP enzymes in this compound metabolism?

- Key Findings : CYP2C19 primarily mediates 5-O-desmethylation of omeprazole, while CYP3A4 catalyzes sulfone formation. Deuterium labeling at the methoxy group reduces metabolic interference, making it a stable tracer for studying enantiomer-specific metabolism (e.g., 40% of S-omeprazole metabolism involves CYP2C19 vs. 57% via CYP3A4) .

Q. How is this compound synthesized and purified?

- Protocol : React 2-mercapto-5-methoxybenzene imidazole with deuterated 4-methoxy-3,5-dimethyl-2-pyridine-methyl bromide. Purify via crystallization in ethanol, isopropanol, or acetone (solubility ranges from 0.5–12 mg/mL at 280–320 K). Monitor purity using HPLC with pharmacopeial standards (e.g., USP Omeprazole Related Compound A for sulfone detection) .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic pathway data for deuterated omeprazole derivatives?

- Analysis : Discrepancies in CYP isoform contributions (e.g., CYP3A4 vs. CYP2C19 dominance) arise from inter-individual enzyme activity variability. Use phenoconversion studies with omeprazole as a probe drug: measure hydroxy metabolites (CYP2C19 activity) and sulfone metabolites (CYP3A4 activity) in human hepatocytes or clinical samples. Normalize data using deuterated internal standards to account for isotopic effects .

Q. What challenges exist in preserving sulfide integrity during sample preparation?

- Solutions : Sulfide species (e.g., H₂S, HS⁻) oxidize rapidly in aqueous solutions. Preserve samples with zinc acetate (2N) and NaOH (6N) to precipitate ZnS and stabilize pH >12. For analytical quantification, use gas-exchange dialysis coupled with methylene blue colorimetry (limit of detection: 1.5 µg/L) to avoid matrix interference .

Q. How do solvent properties influence crystallization efficiency of this compound?

- Experimental Design : Solubility varies with temperature and solvent polarity. Ethanol and methanol achieve optimal yield (>90%) at 310 K, while acetone requires lower temperatures (280–300 K) to prevent co-precipitation of sulfone byproducts. Use gravimetric analysis to correlate solubility with solvent dielectric constants (e.g., ethanol ε=24.3 vs. acetone ε=20.7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.